7-Methoxy-2-methyl-1H-pyrrolo[2,3-c]pyridine, 95%
Overview
Description
Scientific Research Applications
Molecular Structure and Weight
The molecular formula of 1H-Pyrrolo[2,3-b]pyridine is C7H6N2 and its molecular weight is 118.1359 . This information is crucial in understanding the compound’s physical and chemical properties, as well as its interactions with other substances.
Fibroblast Growth Factor Receptor (FGFR) Inhibitor
1H-Pyrrolo[2,3-b]pyridine derivatives have been found to have potent activities against FGFR1, 2, and 3 . FGFRs play an essential role in various types of tumors, making these derivatives attractive for cancer therapy .
Antiproliferative Activity
Some 1H-Pyrrolo[2,3-b]pyridine derivatives have shown potent antiproliferative activity against Hep3B cells . This suggests potential applications in the treatment of liver cancer .
Inhibition of Cell Migration and Invasion
In vitro studies have shown that certain 1H-Pyrrolo[2,3-b]pyridine derivatives can inhibit the migration and invasion of 4T1 cells . This could be beneficial in preventing the spread of cancer cells .
Induction of Apoptosis
Certain 1H-Pyrrolo[2,3-b]pyridine derivatives have been found to induce apoptosis in breast cancer 4T1 cells . Apoptosis, or programmed cell death, is a crucial process in cancer treatment .
Human Neutrophil Elastase (HNE) Inhibitor
1H-Pyrrolo[2,3-b]pyridine has also been used as a new scaffold in research targeting human neutrophil elastase (HNE) . HNE is a serine protease implicated in various inflammatory diseases .
Anticancer and Antiarthritic Drug Development
Pyrrolo[3,2-c]pyridine derivatives, which are structurally similar to 1H-Pyrrolo[2,3-b]pyridine, have shown inhibitory effects against FMS kinase . These derivatives are promising candidates for anticancer and antiarthritic drug development .
Scaffold for Drug Design
The 1H-Pyrrolo[2,3-b]pyridine motif has been used as a hinge binder in the design of potent FGFR inhibitors . This demonstrates its potential as a scaffold for the design of new drugs .
Mechanism of Action
Target of Action
The primary target of 7-Methoxy-2-methyl-1H-pyrrolo[2,3-c]pyridine is the Fibroblast Growth Factor Receptor (FGFR) . The FGFR family has four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . These receptors play a crucial role in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .
Mode of Action
Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This results in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt . 7-Methoxy-2-methyl-1H-pyrrolo[2,3-c]pyridine derivatives have been reported to exhibit potent activities against FGFR1, 2, and 3 .
Biochemical Pathways
The compound’s interaction with FGFR leads to the activation of several biochemical pathways. The most significant of these is the RAS–MEK–ERK pathway, which is involved in cell proliferation and differentiation . The PLCγ pathway, involved in intracellular calcium mobilization and protein kinase C activation, and the PI3K–Akt pathway, which plays a key role in cell survival and growth, are also activated .
Pharmacokinetics
It’s worth noting that the compound’s low molecular weight could potentially enhance its bioavailability .
Result of Action
In vitro studies have shown that 7-Methoxy-2-methyl-1H-pyrrolo[2,3-c]pyridine can inhibit cell proliferation and induce apoptosis . It has also been found to significantly inhibit the migration and invasion of cells .
Action Environment
The action, efficacy, and stability of 7-Methoxy-2-methyl-1H-pyrrolo[2,3-c]pyridine can be influenced by various environmental factors. For instance, the compound’s hydrophobic properties can affect its analgesic properties . .
properties
IUPAC Name |
7-methoxy-2-methyl-1H-pyrrolo[2,3-c]pyridine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-6-5-7-3-4-10-9(12-2)8(7)11-6/h3-5,11H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYAGRUPBVOZDQS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C(=NC=C2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.